2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
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Overview
Description
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorocyclopropyl group, a phenoxy group, and a triazolylmethyl group. Its unique chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with chlorine under controlled conditions.
Attachment of the phenoxy group: This step involves the reaction of the dichlorocyclopropyl intermediate with a phenol derivative, often in the presence of a base to facilitate the nucleophilic substitution.
Introduction of the triazolylmethyl group: This is typically done through a click chemistry reaction, where an azide and an alkyne react to form the triazole ring.
Final coupling: The final step involves coupling the triazolylmethyl intermediate with the phenoxy intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or triazolylmethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, as well as in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, with the compound potentially acting as an inhibitor, activator, or modulator of these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: This is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Uniqueness
This compound is unique due to its combination of structural features, including the dichlorocyclopropyl, phenoxy, and triazolylmethyl groups. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H22Cl2N4O2 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H22Cl2N4O2/c1-21(2,30-18-9-5-16(6-10-18)19-11-22(19,23)24)20(29)27-17-7-3-15(4-8-17)12-28-14-25-13-26-28/h3-10,13-14,19H,11-12H2,1-2H3,(H,27,29) |
InChI Key |
HIOSRYCEIXYSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)CN2C=NC=N2)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
Origin of Product |
United States |
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